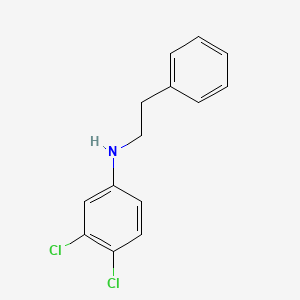

3,4-Dichloro-N-phenethylaniline

Description

Properties

IUPAC Name |

3,4-dichloro-N-(2-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N/c15-13-7-6-12(10-14(13)16)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOKAPHZZGBHFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dichloro N Phenethylaniline

Direct Synthetic Approaches

Direct methods involve the formation of the N-phenethylaniline bond in a single key step, starting from precursors that already contain the dichloroaniline or phenethylamine (B48288) core structure.

Reductive amination is a prominent method for forming the C-N bond in 3,4-Dichloro-N-phenethylaniline. This process typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the target amine. There are two primary pathways for this synthesis:

Reaction of 3,4-Dichloroaniline (B118046) with Phenylacetaldehyde: In this pathway, 3,4-dichloroaniline is reacted with phenylacetaldehyde. The initial condensation forms an N-(3,4-dichlorophenyl)ethan-1-imine intermediate. Subsequent reduction of this imine yields the final product, this compound.

Reaction of Phenethylamine with 3,4-Dichlorobenzaldehyde: An alternative, though less common, approach involves the reaction of phenethylamine with 3,4-dichlorobenzaldehyde.

A variety of reducing agents can be employed for the reduction step. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB), which are valued for their selectivity and mild reaction conditions. For industrial-scale synthesis, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is often preferred due to cost-effectiveness and high efficiency.

A noteworthy development in this area is the use of organocatalysts. For instance, dibutyltin (B87310) dichloride has been shown to catalyze the direct reductive amination of aldehydes and ketones using phenylsilane (B129415) as the reducing agent. organic-chemistry.orgnih.gov This method is effective for anilines, offering mild reaction conditions and high functional group tolerance. organic-chemistry.org

Table 1: Reductive Amination Reagents and Conditions

| Amine Precursor | Carbonyl Precursor | Reducing Agent/Catalyst | Typical Conditions |

|---|---|---|---|

| 3,4-Dichloroaniline | Phenylacetaldehyde | Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol solvent, room temperature |

| 3,4-Dichloroaniline | Phenylacetaldehyde | Sodium Triacetoxyborohydride (STAB) | Dichloroethane or Tetrahydrofuran solvent, room temperature |

| 3,4-Dichloroaniline | Phenylacetaldehyde | H₂/Pd/C | Pressurized hydrogen, various solvents (e.g., ethanol, ethyl acetate) |

| Anilines (general) | Aldehydes (general) | Phenylsilane/Dibutyltin dichloride | Mild conditions, suitable for various functional groups organic-chemistry.orgnih.gov |

N-alkylation is a classical and widely used method for the synthesis of secondary amines. This approach involves the direct formation of a bond between the nitrogen atom of 3,4-dichloroaniline and the ethyl group of a phenethyl electrophile.

The most common N-alkylation strategy involves reacting 3,4-dichloroaniline with a phenethyl halide, such as phenethyl bromide or phenethyl chloride, in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or an amine base like triethylamine (B128534) (Et₃N), is crucial for neutralizing the hydrogen halide byproduct formed during the reaction. This drives the reaction towards the formation of the secondary amine product.

More advanced and efficient methods for N-alkylation have been developed, particularly those utilizing transition metal catalysts. These catalytic systems offer higher yields and selectivity under milder conditions. The N-alkylation of amines using alcohols has emerged as a sustainable and atom-economical alternative. rsc.orgnih.gov These reactions are often catalyzed by transition metals like iridium, ruthenium, gold, palladium, iron, nickel, and copper. nih.gov Recently, a cobalt catalyst supported by a metal-organic framework (MOF) has been shown to be effective for the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol, suggesting its potential applicability to similar systems. rsc.org

Table 2: N-Alkylation Protocols for this compound

| Amine | Alkylating Agent | Catalyst/Base | Reaction Type |

|---|---|---|---|

| 3,4-Dichloroaniline | Phenethyl Bromide | Potassium Carbonate (K₂CO₃) | Classical SN2 Alkylation |

| 3,4-Dichloroaniline | Phenethyl Alcohol | Transition Metal Catalysts (e.g., Ru, Ir) | Borrowing Hydrogen / Hydrogen Autotransfer |

| Aniline Derivatives | Alcohols | Cobalt-based MOF | Heterogeneous Catalysis rsc.org |

| Anilines | 4-hydroxybutan-2-one | Visible light / NH₄Br | Photocatalysis nih.gov |

Precursor-Based Synthesis Routes

These routes involve the synthesis of key precursors, which are then elaborated to form the final product. A central precursor in many of these syntheses is 3,4-dichloroaniline.

3,4-Dichloroaniline is a critical intermediate for the production of various chemicals, including herbicides and pharmaceuticals. oecd.orgmdpi.com Its synthesis and subsequent reactions are well-established.

The primary industrial method for producing 3,4-dichloroaniline is the catalytic hydrogenation of 3,4-dichloronitrobenzene. oecd.orgwikipedia.org This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas.

The choice of catalyst is critical to achieve high selectivity and yield, while minimizing side reactions such as dehalogenation (the removal of chlorine atoms). gychbjb.com Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. gychbjb.comgoogle.com To suppress the undesired dehalogenation, inhibitors are often added to the reaction mixture. For instance, morpholine (B109124) has been used as a dechlorination inhibitor in conjunction with a platinum catalyst. google.com Another approach involves using Raney-Ni as the catalyst in the presence of a dechlorination inhibitor, which can achieve a selectivity for 3,4-dichloroaniline of over 99%. google.com The reaction is typically carried out under pressure (0.5-1.5 MPa) and at elevated temperatures (80-120 °C) in a solvent such as an alcohol. google.comchemicalbook.com

Table 3: Catalytic Systems for Hydrogenation of 3,4-Dichloronitrobenzene

| Catalyst | Inhibitor/Modifier | Key Findings/Conditions | Reference |

|---|---|---|---|

| Pd/C | EDTA·2Na pretreatment | Larger Pd particle size improves selectivity by reducing side reactions. gychbjb.com | gychbjb.com |

| Raney-Ni | Thanomin | Selectivity >99%, dechlorination <2%. Reaction at 80-120°C, 0.5-1.5 MPa H₂. google.com | google.com |

| Platinum on Carbon | Ethanolamine | Minimizes formation of dechlorinated products. google.com | google.com |

| Platinum | Morpholine | Inhibits dechlorination during hydrogenation. google.com | google.com |

While not a direct route to this compound, the phosgenation of 3,4-dichloroaniline is a significant reaction that produces 3,4-dichlorophenyl isocyanate (DCPI), a versatile intermediate. google.comgoogle.compatsnap.comwikipedia.org This isocyanate can then be used in a variety of subsequent reactions.

The reaction involves treating 3,4-dichloroaniline with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. The reaction is typically carried out in an inert solvent such as o-dichlorobenzene or xylene. google.comgoogle.com A two-step temperature process is often employed to improve reaction efficiency and reduce side reactions, with a low-temperature step followed by a high-temperature step. google.com This method can achieve yields of over 97%. google.com The addition of stabilizers like morpholine can improve the stability of the tar byproducts, facilitating further processing. google.com

Elaboration from 3,4-Dichloroaniline

Catalytic Synthesis Methods

Catalytic methods represent the cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules from simpler starting materials. semanticscholar.org For the synthesis of N-arylethylamines like this compound, transition-metal catalysis is particularly prominent, providing atom-economical routes for the formation of the key C–N bond. acs.org

Transition metals such as palladium and copper are instrumental in catalyzing the coupling of amines with various organic partners. acs.orgresearchgate.net These methods often allow for direct C-N bond formation under relatively mild conditions, representing an ideal approach for amine synthesis. acs.org The hydroamination reaction, which involves the direct addition of an amine's N-H bond across an unsaturated carbon-carbon bond, is a particularly attractive and atom-economical route. acs.org

Palladium catalysis is a well-established and powerful tool for the synthesis of N-phenethylaniline derivatives. A key strategy is the hydroamination of vinylarenes (like styrene) with anilines. acs.orgbwise.kr Pioneering work demonstrated that palladium catalysts, in the presence of an acid cocatalyst, exclusively yield the anti-Markovnikov product, which corresponds to the desired N-phenethylaniline structure. bwise.kr

The mechanism of this transformation has been studied in detail. It is understood to proceed through the insertion of the vinylarene into a palladium-hydride bond, which forms a η³-benzylpalladium intermediate. This intermediate is then subjected to an external nucleophilic attack by the aniline to furnish the final product. acs.orgnih.govresearchgate.net A study of this mechanism using a specific palladium-BINAP complex and aniline reported a product yield of 83%. nih.govresearchgate.net A related pathway, palladium-catalyzed aerobic oxidative hydroamination, can lead to the formation of N-arylketimines. bwise.kr

| Catalyst System Component | Function / Example | Outcome |

|---|---|---|

| Palladium Source | Pd(OTf)₂, PdCl₂(PPh₃)₂ | Forms the active catalytic species. |

| Ligand | DPPF, (R)-Tol-BINAP | Stabilizes the metal center and influences selectivity. |

| Substrate 1 (Amine) | 3,4-Dichloroaniline | The nitrogen source for the C-N bond. |

| Substrate 2 (Alkene) | Styrene (Vinylbenzene) | Provides the phenethyl backbone. |

| Co-catalyst/Additive | TfOH (Triflic acid) | Promotes the formation of the anti-Markovnikov product. bwise.kr |

Copper-catalyzed reactions also offer viable routes for C-N bond formation. While less common than palladium for hydroamination, copper catalysis is widely used in Ullmann-type couplings and other annulation reactions to form N-aryl bonds. nih.gov For instance, research has shown the synthesis of N-carboxamide compounds through the reaction of 3,4-dichloroaniline, which can subsequently be reacted with a copper(II) salt to form a metal complex. tubitak.gov.trresearchgate.net This demonstrates the compatibility of the 3,4-dichloroaniline substrate in copper-mediated reactions. tubitak.gov.trresearchgate.net These approaches highlight the potential for developing a direct copper-catalyzed synthesis of this compound.

| Reaction Type | Copper Catalyst | Substrates | Relevance |

|---|---|---|---|

| N-Carboxamide Synthesis | Cu(II) salt | 3,4-dichloroaniline, dibenzoylaceticacid-N-carboxyethylamide tubitak.gov.trresearchgate.net | Demonstrates C-N bond formation and complexation involving the target aniline. |

| Annulation Reactions | Cupric Chloride nih.gov | Biaryl imines nih.gov | Shows copper's utility in constructing N-containing heterocyclic cores, a related transformation. nih.gov |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. irjmets.comat.ua The uniform heating provided by microwave irradiation can significantly enhance the efficiency of synthetic processes. irjmets.com

This technology has been successfully applied to reactions involving the 3,4-dichloroaniline core. For example, the synthesis of 2-chloro-N-(3,4-dichlorophenyl) acetamide (B32628) from 3,4-dichloroaniline and chloroacetyl chloride is significantly accelerated by microwave irradiation. irjmets.com Similarly, microwave-assisted methods have been developed for the general synthesis of anilines and other derivatives, often under greener conditions that may eliminate the need for metal catalysts or organic solvents. jmpas.comresearchgate.net These findings suggest that a microwave-assisted approach could be highly effective for the synthesis of this compound, potentially reducing reaction times from hours to minutes.

| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours | 5-45 minutes | irjmets.commdpi.com |

| Heating Method | External (Oil bath) | Internal, uniform dielectric heating | irjmets.com |

| Typical Yield | Variable | Often improved yields (e.g., 94%) | irjmets.comjmpas.com |

| Energy Efficiency | Lower | Higher | irjmets.com |

Advanced Spectroscopic Characterization of 3,4 Dichloro N Phenethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3,4-Dichloro-N-phenethylaniline is expected to exhibit distinct signals corresponding to the protons of the dichlorinated aromatic ring, the phenethyl group, and the amine proton.

The protons of the 3,4-dichlorophenyl group would appear in the aromatic region (typically δ 6.5-8.0 ppm). Based on data for 3,4-dichloroaniline (B118046), the proton at the C2 position (ortho to the amino group) would likely appear as a doublet, with the proton at C5 appearing as a doublet of doublets, and the proton at C6 as a doublet. The electron-withdrawing nature of the two chlorine atoms would shift these signals downfield compared to unsubstituted aniline (B41778).

The phenethyl group would show characteristic signals for its aromatic and aliphatic protons. The five protons of the phenyl ring would likely appear as a multiplet in the range of δ 7.2-7.4 ppm, a typical region for monosubstituted benzene (B151609) rings. The two methylene (B1212753) groups (-CH2-CH2-) would present as two triplets. The methylene group attached to the nitrogen (N-CH2) would be expected around δ 3.3-3.7 ppm, while the other methylene group (Ar-CH2) would be slightly upfield, around δ 2.8-3.1 ppm.

The amine proton (N-H) would likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent, but is anticipated in the range of δ 3.5-4.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic H (Dichlorophenyl) | 6.5 - 7.5 | m |

| Aromatic H (Phenethyl) | 7.2 - 7.4 | m |

| N-H | 3.5 - 4.5 | br s |

| N-CH₂ | 3.3 - 3.7 | t |

| Ar-CH₂ | 2.8 - 3.1 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

For the 3,4-dichlorophenyl group , the carbon atom attached to the nitrogen (C1) would be significantly shifted downfield. The carbons bearing the chlorine atoms (C3 and C4) would also be downfield, with their exact shifts influenced by the combined electronic effects. The remaining aromatic carbons (C2, C5, C6) would resonate at positions typical for substituted benzenes.

The phenethyl group would show signals for its aromatic and aliphatic carbons. The ipso-carbon of the phenyl ring (attached to the ethyl chain) would be at a distinct chemical shift from the other aromatic carbons. The two methylene carbons would appear in the aliphatic region, with the carbon adjacent to the nitrogen (N-CH2) being more downfield than the terminal methylene carbon (Ar-CH2).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (Dichlorophenyl) | 110 - 150 |

| Aromatic C (Phenethyl) | 125 - 140 |

| N-CH₂ | 45 - 55 |

| Ar-CH₂ | 35 - 45 |

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the phenethyl chain (-CH2-CH2-) and the coupling patterns of the protons on the dichlorinated ring.

HSQC: This spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various functional groups.

N-H Stretch: A characteristic sharp to medium absorption band is expected in the region of 3350-3450 cm⁻¹ for the secondary amine N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the phenethyl group would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range.

C-Cl Stretches: The C-Cl stretching vibrations are typically strong and appear in the fingerprint region, generally between 600 and 800 cm⁻¹. The presence of two chlorine atoms would likely result in multiple bands in this region.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also exhibit characteristic bands. Often, symmetric vibrations and those of non-polar bonds give rise to strong Raman signals.

Aromatic Ring Breathing Modes: These are typically strong in Raman spectra and would be expected in the fingerprint region.

C-Cl Stretches: These vibrations are also Raman active and would be observable.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface, such as silver or gold nanoparticles. For this compound, SERS could provide detailed information about the molecule's orientation on the metal surface. It is likely that the aniline nitrogen atom would interact with the surface, leading to an enhancement of the vibrations of the nearby aromatic ring and the N-H bond. The presence of halogen substituents can also influence the SERS spectrum.

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

The UV-Vis spectrum of this compound is characterized by electronic transitions primarily associated with the substituted aniline chromophore. The aniline spectrum typically displays two main absorption bands, the B-band (benzenoid) and the C-band, which arise from π→π* transitions within the benzene ring. cdnsciencepub.com The presence of substituents on the aromatic ring and the nitrogen atom significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands.

The key structural components influencing the UV-Vis spectrum of this compound are:

The Aniline Moiety : The core chromophore responsible for the primary UV absorption. The lone pair of electrons on the nitrogen atom interacts with the π-system of the benzene ring. wikipedia.org

Dichloro Substituents : The two chlorine atoms at the 3- and 4-positions act as auxochromes. Their electron-withdrawing inductive effect and electron-donating mesomeric effect modify the energy levels of the molecular orbitals. Generally, halogen substituents cause a bathochromic (red) shift of the absorption bands compared to unsubstituted aniline. uomustansiriyah.edu.iq

N-phenethyl Group : The substitution on the nitrogen atom can also induce shifts in the absorption maxima. The phenethyl group's electronic influence and potential for steric hindrance can alter the conjugation between the nitrogen lone pair and the aromatic ring.

Solvent Effects : The polarity of the solvent can affect the position of λmax. Polar solvents can stabilize the ground or excited states differently, leading to either hypsochromic (blue) or bathochromic (red) shifts. cdnsciencepub.comresearchgate.net For n→π* transitions, a blue shift is often observed in polar solvents, while π→π* transitions typically show a red shift. libretexts.org

The expected UV-Vis absorption for this compound would involve π→π* transitions characteristic of substituted benzenes and a weaker n→π* transition associated with the nitrogen lone pair. The primary π→π* transitions are analogous to the B-band (around 280-300 nm) and the more intense E-band (at shorter wavelengths) of benzene derivatives.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Notes |

|---|---|---|

| π→π* (B-band) | ~290 - 310 | Bathochromic shift expected due to chloro and N-alkyl substitution compared to aniline (λmax ≈ 280 nm). uomustansiriyah.edu.iq |

| π→π* (E-band) | ~240 - 255 | Higher energy transition, more intense than the B-band. Shifted from benzene's E2 band (≈204 nm). |

Note: The values in this table are estimates based on spectroscopic principles and data for related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, often to four or more decimal places. nih.gov This high precision allows for the unambiguous determination of the elemental formula of this compound. Given the atomic masses of Carbon (12.000000), Hydrogen (1.007825), Nitrogen (14.003074), and the two isotopes of Chlorine (³⁵Cl: 34.968853 and ³⁷Cl: 36.965903), HRMS can easily confirm the molecular formula C₁₄H₁₃Cl₂N.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion [M]⁺. The relative abundance of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in the ratio of 9:6:1, corresponding to the statistical distribution of the ³⁵Cl and ³⁷Cl isotopes.

Table 2: Predicted HRMS Data for the Molecular Ion of this compound (C₁₄H₁₃Cl₂N)

| Ion | Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₄H₁₃³⁵Cl₂N | 265.04248 |

| [M+2]⁺ | C₁₄H₁₃³⁵Cl³⁷ClN | 267.03953 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed structural information. The fragmentation of this compound is expected to follow pathways characteristic of N-alkylanilines and aromatic halides.

Key expected fragmentation pathways include:

Benzylic Cleavage : The most favorable fragmentation is expected to be the cleavage of the C-C bond beta to the nitrogen atom (benzylic position of the phenethyl group), leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 or a benzyl (B1604629) cation. An alternative cleavage alpha to the nitrogen would produce a resonance-stabilized immonium ion.

Alpha-Cleavage : Cleavage of the bond between the nitrogen and the phenethyl group can occur.

Loss of Chlorine : The molecule may lose one or both chlorine atoms, either as radicals (Cl•) or as HCl.

Ring Fragmentation : The dichlorinated aniline ring itself can undergo fragmentation, although this is typically less favored. massbank.eu

The fragmentation will likely be dominated by the formation of the most stable carbocations. libretexts.orglibretexts.org

Table 3: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| 265 | [C₈H₈N³⁵Cl₂]⁺ | 175 | C₆H₅ | α-cleavage, loss of phenyl radical |

| 265 | [C₇H₇]⁺ | 91 | C₇H₆³⁵Cl₂N | β-cleavage (benzylic) leading to tropylium ion |

| 265 | [C₈H₉N]⁺ | 119 | C₆H₄³⁵Cl₂ | Loss of dichlorophenyl group |

| 265 | [C₁₄H₁₂³⁵ClN]⁺ | 230 | HCl | Loss of hydrogen chloride |

Note: m/z values are based on the monoisotopic mass using ³⁵Cl.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide valuable information about the nitrogen and chlorine environments. Analysis of the high-resolution spectra for the C 1s, N 1s, and Cl 2p core levels would be of primary interest.

N 1s Spectrum : The binding energy of the N 1s electron is characteristic of the chemical state of the nitrogen atom. For an amine nitrogen in this compound, the N 1s peak is expected to appear around 399-400 eV.

Cl 2p Spectrum : The Cl 2p region will show a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit splitting (Δ ≈ 1.6 eV). thermofisher.com For chlorine bonded to an aromatic ring (organic Cl), the Cl 2p₃/₂ peak is typically found at approximately 200-201 eV. thermofisher.com

C 1s Spectrum : The C 1s spectrum will be complex, consisting of overlapping peaks corresponding to the different types of carbon atoms: C-C/C-H in the aromatic rings and alkyl chain, C-N, and C-Cl. Deconvolution of this spectrum can help quantify the different carbon environments.

XPS studies on similar molecules, such as aniline on metal surfaces, have demonstrated the technique's ability to identify the chemical state and orientation of molecules. researchgate.net

Table 4: Expected XPS Core Level Binding Energies for this compound

| Core Level | Expected Binding Energy (eV) | Notes |

|---|---|---|

| C 1s | ~284.5 - 286.5 | A broad envelope containing C-C, C-H (~284.8 eV), C-N (~285.6 eV), and C-Cl (~286.5 eV) components. |

| N 1s | ~399.0 - 400.5 | Characteristic of an amine nitrogen atom. |

| Cl 2p₃/₂ | ~200.0 - 201.0 | Indicative of covalently bonded chlorine to an aromatic ring. thermofisher.com |

Derivatization Strategies for 3,4 Dichloro N Phenethylaniline

Analytical Derivatization Approaches

Analytical derivatization aims to modify an analyte to improve its separation or detection characteristics. This is particularly useful for compounds that lack a strong chromophore or fluorophore, or exhibit poor chromatographic behavior.

In chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization can be performed either before the sample is injected (pre-column) or after the analyte has been separated on the column but before it reaches the detector (post-column).

Pre-column Derivatization: This is the more common approach, where the analyte is chemically modified prior to analysis. sci-hub.box This technique can improve the stability of the analyte, enhance chromatographic retention, and, most importantly, attach a label that allows for highly sensitive detection, such as by UV-Vis absorption or fluorescence. thermofisher.com For secondary amines like 3,4-Dichloro-N-phenethylaniline, a variety of reagents are available. The reaction typically targets the amine functional group to yield a stable, highly detectable product. sci-hub.boxthermofisher.com For instance, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl-Cl) react with primary and secondary amines to form fluorescent derivatives. sci-hub.boxnih.gov

A study on aliphatic amines demonstrated an automated pre-column derivatization method using o-phthalaldehyde (B127526) (OPA) for primary amines and FMOC-Cl for secondary amines, highlighting the potential for high-throughput analysis. thermofisher.com Another approach for primary aromatic amines, which could be adapted, uses reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) to form stable derivatives with strong fluorescence, enabling detection limits in the nanomolar range. nih.gov The use of fluorogenic-labeling reagents like coumarin (B35378) 6-SO2Cl has also been proposed for the determination of anilines, reacting under mild conditions to form highly fluorescent sulfonamides detectable by RP-HPLC. researchgate.net

Table 1: Comparison of Pre-column Derivatization Reagents for Amines/Anilines

| Reagent | Target Amines | Detection Method | Key Advantages | Citations |

|---|---|---|---|---|

| Pentafluorobenzaldehyde (PFBAY) | Anilines | GC-MS | One-step derivatization and extraction. | nih.gov |

| Coumarin 6-SO2Cl | Anilines | HPLC-Fluorescence | Rapid reaction at ambient temperature. | researchgate.net |

| PPIA | Primary Aromatic Amines | HPLC-Fluorescence/MS | High sensitivity (nmol/L detection limits), stable derivatives. | nih.gov |

| FMOC-Cl | Primary & Secondary Amines | HPLC-Fluorescence | Rapid formation of stable derivatives, often used in automated systems. | sci-hub.boxthermofisher.comnih.gov |

| Dansyl-Cl | Primary & Secondary Amines | HPLC-Fluorescence | Reliable quantitation, good sensitivity. | sci-hub.boxnih.gov |

| NBD-Cl | Primary & Secondary Amines | HPLC-Fluorescence | Widely used fluorogenic reagent for various functional groups. | mdpi.com |

Post-column Derivatization (PCD): In this technique, the derivatizing reagent is introduced into the mobile phase after the chromatographic separation is complete but before detection. psu.edu A key advantage of PCD is that the original analyte is separated, preserving the chromatographic profile without interference from reagent byproducts or derivatives of other matrix components. psu.eduactascientific.com The reaction occurs "on the fly" in a reaction coil placed between the column and the detector. psu.edu PCD systems are designed to optimize the reaction (e.g., by heating) while minimizing band broadening to maintain chromatographic efficiency. psu.eduactascientific.com Reagents like ninhydrin (B49086) and o-phthalaldehyde are commonly used in PCD for the analysis of amino acids and primary amines, respectively, to produce colored or fluorescent products. actascientific.com This approach enhances signal strength and selectivity, which is crucial for analyzing low-concentration analytes in complex samples. psu.eduactascientific.com

Spectrophotometry is a widely used analytical technique, but its application can be limited if the target analyte has a low molar absorptivity in the UV-Visible range. Derivatization can overcome this by introducing a strong chromophore into the molecule.

For anilines, a classic approach involves forming a colored charge-transfer complex. A study demonstrated the use of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) as a π-electron acceptor, which reacts with electron-donating anilines to produce intensely colored complexes that can be quantified spectrophotometrically. researchgate.net This method is noted for its simplicity and speed. researchgate.net Another strategy is to use a derivatizing agent that undergoes a chemical reaction to form a new, strongly absorbing compound. For example, p-nitroaniline has been used as a derivatizing agent in an acidic medium at elevated temperatures to quantify other compounds, a principle that could be inverted for the analysis of anilines. bioline.org.br The resulting derivative's absorbance is then measured at a specific wavelength, often shifted to a region with fewer interferences. actascientific.combioline.org.br

Table 2: Derivatization Strategies for Spectrophotometric Analysis of Anilines

| Reagent/Method | Principle | Analyte | Detection Wavelength | Key Features | Citations |

|---|---|---|---|---|---|

| 7,7,8,8-tetracyanoquinodimethane (TCNQ) | Charge-Transfer Complex Formation | Anilines, p-toluidines, etc. | Not specified | Simple, rapid, accurate for analysis of electron-donor compounds. | researchgate.net |

| p-Nitroaniline (PNA) | Chemical reaction to form a chromophoric adduct | Dihydroartemisinin (example) | 290 nm | Reaction in acid medium at elevated temperature. | bioline.org.br |

| Derivative Spectrophotometry | Mathematical signal processing | Aniline (B41778), 2-nitroaniline | Not applicable | Allows simultaneous determination of analytes without chemical derivatization by using zero-crossing techniques. | tiu.edu.iq |

Synthetic Derivatization for Chemical Property Modulation

Beyond analytics, derivatization is a cornerstone of medicinal chemistry, used to create analogues of a lead compound to explore structure-activity relationships (SAR), improve potency, and optimize pharmacokinetic properties.

The secondary amine of this compound is a prime target for modification. One of the most common derivatization reactions is the formation of amides. This is typically achieved by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride (B1165640). nih.gov Modern methods often use coupling reagents like carbodiimides in a one-pot procedure to facilitate the reaction between the amine and a carboxylic acid. researchgate.netnih.gov For example, a library of 3,4-dehydroproline amides was successfully synthesized using a polystyrene-carbodiimide reagent under microwave irradiation. nih.gov The formation of an amide bond can significantly alter the parent molecule's polarity, hydrogen bonding capacity, and metabolic stability.

A related strategy involves the formation of imine derivatives. The condensation of anilines with 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine has been shown to produce N-aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines in good yields. nih.gov This reaction demonstrates the versatility of the aniline functional group in forming diverse chemical structures.

Creating chemically modified analogues is essential for understanding how a molecule's structure relates to its biological activity. For this compound, modifications can be envisioned at several positions:

The Phenethyl Moiety: The flexibility of the phenethyl side chain can be constrained by incorporating it into a cyclic system. Studies on analogues of 3,4-(methylenedioxy)amphetamine (MDA), another phenethylamine (B48288) derivative, have shown that creating indan (B1671822) and tetralin versions of the molecule can dramatically alter its pharmacological profile. nih.govnih.gov This strategy of conformational restriction is a powerful tool for probing the required orientation of the phenyl ring relative to the amine for biological activity.

The Dichlorophenyl Ring: The electronic properties of the dichlorophenyl ring can be modulated by further substitution. The chlorine atoms on related N-phenyl heterocyclic systems have been successfully replaced by amine and alkoxide nucleophiles. nih.gov Furthermore, modern cross-coupling reactions, such as the Stille coupling, have been used to replace halides with aryl groups, offering a pathway to a wide range of diaryl analogues. nih.gov

The Amine Nitrogen: The secondary amine itself can be further functionalized. For example, reaction with aldehydes can form N-benzylidene derivatives (Schiff bases), a strategy used to create molecular diversity in other heterocyclic systems. nih.gov

These synthetic derivatization strategies allow for a systematic exploration of the chemical space around the core this compound structure, facilitating the optimization of its properties for various applications.

Structural Analysis and Computational Studies of 3,4 Dichloro N Phenethylaniline

Crystallographic Techniques for Solid-State Structure

Crystallographic techniques are the gold standard for determining the precise arrangement of atoms within a crystalline solid. nih.gov These methods provide definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties in the solid state.

X-ray diffraction (XRD) is a powerful, non-destructive technique that reveals detailed information about the internal lattice of crystalline materials. carleton.edu The analysis can be performed on two types of samples: single crystals and polycrystalline powders.

Powder X-ray Diffraction (PXRD): When single crystals of sufficient size and quality cannot be obtained, powder X-ray diffraction is an invaluable alternative. nih.govosti.gov This method uses a finely ground polycrystalline sample, which contains a vast number of tiny crystallites in random orientations. osti.gov The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). researchgate.net While it provides less detailed information than single-crystal XRD, PXRD is excellent for phase identification, determining unit cell parameters, and assessing sample purity. researchgate.neticdd.com For 3,4-Dichloro-N-phenethylaniline, the experimental powder pattern could be compared to a pattern calculated from a known crystal structure (if available) or used in conjunction with computational methods to solve the crystal structure. nih.govresearchgate.net

Below is a representative table of crystallographic data that could be obtained for this compound, based on data for structurally similar compounds. nih.govresearchgate.net

| Parameter | Illustrative Value |

| Chemical Formula | C₁₄H₁₃Cl₂N |

| Molecular Weight | 266.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 95.5 |

| Volume (ų) | 1410 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental data and predicting behavior in the absence of empirical results. github.io

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. github.ioucl.ac.uk It is widely employed for its balance of accuracy and computational efficiency. nih.gov

Geometric Optimization: A primary application of DFT is to find the lowest energy conformation of a molecule, known as its equilibrium geometry. nih.govresearchgate.net For this compound, a DFT calculation, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would systematically adjust the positions of all atoms to minimize the total energy of the molecule. nih.govresearchgate.net This process yields optimized bond lengths, bond angles, and dihedral angles in the gas phase, providing a model of the molecule free from crystal packing effects.

Electronic Structure Analysis: Once the geometry is optimized, DFT can be used to calculate a wide range of electronic properties. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more readily excited. Additionally, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights regions susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

Here is a table of electronic properties that could be predicted for this compound using DFT.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| Ionization Potential | 5.8 eV | The energy required to remove an electron. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added. |

While DFT provides a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change due to thermal energy. researchgate.networktribe.com

For this compound, which has several rotatable bonds, MD simulations can map out the accessible conformational space. By simulating the molecule at a given temperature, one can observe the rotation around the C-N and C-C single bonds, identifying the most stable and frequently occurring conformations. This analysis is crucial for understanding how the molecule might behave in a flexible environment, such as in solution or when interacting with a biological target.

Computational methods are powerful tools for predicting how and where a molecule is likely to react. nih.gov

The electronic properties derived from DFT calculations are central to these predictions. The HOMO and LUMO are known as frontier orbitals, and their shapes and energies govern many chemical reactions. The regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack (donating electrons), while LUMO localization indicates sites for nucleophilic attack (accepting electrons). nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a more intuitive picture of reactivity. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative chlorine atoms and the nitrogen atom, indicating these are regions prone to attack by electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the amine group and the aromatic rings, marking them as potential sites for nucleophilic interaction.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of a set of compounds with a specific target property. nih.govnih.gov The goal is to develop a mathematical model that can predict the property for new, untested compounds based solely on their chemical structure. youtube.comresearchgate.net

To build a QSPR model for a property of this compound (e.g., its boiling point, solubility, or a specific type of chemical reactivity), one would first compile a dataset of related aniline (B41778) derivatives with known experimental values for that property. researchgate.netresearchgate.net For each molecule in the dataset, a set of numerical "descriptors" representing its structural, electronic, or topological features would be calculated. Using statistical methods like multiple linear regression (MLR), a relationship between these descriptors and the target property is established. researchgate.net This resulting equation forms the QSPR model, which could then be used to estimate the property for this compound.

Catalytic Applications and Materials Science Perspectives of 3,4 Dichloro N Phenethylaniline

Role in Catalytic Processes

The inherent electronic and structural properties of 3,4-Dichloro-N-phenethylaniline make it a compelling candidate for investigation in both homogeneous and heterogeneous catalysis. The nitrogen atom's lone pair of electrons can coordinate to metal centers, while the dichlorophenyl and phenethyl groups can be used to modulate the steric and electronic environment of a resulting catalyst.

Ligand Design and Application in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to a metal center is crucial for determining the catalyst's reactivity, selectivity, and stability. The design of ligands allows for the fine-tuning of these properties. This compound can be envisioned as a foundational structure for more complex ligands.

The nitrogen atom of the aniline (B41778) moiety serves as a potential coordination site for transition metals. The electronic properties of the aromatic ring, significantly influenced by the two electron-withdrawing chlorine atoms, can impact the electron density on the metal center, thereby affecting its catalytic activity. In many catalytic systems, catalyst activity shows an inverse correlation with the Lewis basicity of the ligand, suggesting that increased electrophilicity of the metal center can lead to greater reactivity. nih.gov The development of ligands based on this scaffold could involve derivatization to create bidentate or multidentate ligands, which often form more stable and selective catalysts. For instance, new N-carboxamide compounds have been synthesized from 3,4-dichloroaniline (B118046), which subsequently react with metal salts to produce complexes, demonstrating a clear pathway to metal-ligand structures. tubitak.gov.tr

The principles of metal-ligand cooperation, where both the metal and the ligand participate actively in the catalytic cycle, are central to modern catalyst design. nih.gov Ligand systems derived from this compound could be designed to participate in such cooperative catalysis, potentially leading to novel reactivity. The development of chiral ligands from related systems for asymmetric catalysis has also been a fruitful area of research, suggesting a possible future direction for derivatives of this compound. researchgate.net

Table 1: Concepts in Ligand Design Relevant to this compound Derivatives

| Concept | Description | Potential Relevance |

| Electronic Tuning | Adjusting the electron-donating or -withdrawing nature of the ligand to modify the catalyst's reactivity. | The 3,4-dichloro substitution provides a strong electron-withdrawing effect, which can be balanced by the phenethyl group. |

| Steric Hindrance | Using bulky groups on the ligand to control access to the metal center, influencing selectivity. | The phenethyl group provides steric bulk that can be modified to influence substrate approach. |

| Chelation | Creating bidentate or multidentate ligands that bind to the metal at multiple points, increasing stability. | The aniline and phenethyl groups can be functionalized to introduce additional donor atoms for chelation. |

| Metal-Ligand Cooperation | Designing ligands that actively participate in bond activation steps alongside the metal. | The N-H bond of the aniline moiety could potentially participate in proton transfer or other cooperative steps. nih.gov |

Use as a Component in Heterogeneous Catalysts

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recycling. This compound could be incorporated into heterogeneous systems by immobilizing it onto a solid support.

Supports such as silica (B1680970), alumina, or zeolites can be functionalized to covalently bind the molecule. This approach would anchor the catalytically active species, preventing it from leaching into the product stream. The synthesis of quinoline (B57606) compounds from aniline over zeolite-based catalysts provides a model for how aniline derivatives can be utilized in heterogeneous systems. rsc.org In such cases, the acidic or basic properties of the support can work in concert with the immobilized molecule to facilitate the reaction. rsc.org The total yield of products in such reactions has been found to be positively related to the relative content of Lewis acid sites on the catalyst. rsc.org

Another approach is the use of the molecule as a precursor for creating metal-organic frameworks (MOFs) or porous organic polymers. The rigid structure of the dichlorophenyl group combined with the flexibility of the phenethyl group could lead to materials with defined porosity and accessible catalytic sites.

Integration in Advanced Materials

The structural features of this compound make it a versatile building block for the synthesis of advanced materials, including polymers and functional small molecules for optoelectronic applications.

Polymer Chemistry Applications

This compound can serve as a monomer or a precursor to a monomer in various polymerization reactions. The presence of the reactive N-H group and the potential for functionalization on the aromatic rings allows for its incorporation into polymer backbones.

For example, it could be used in polycondensation reactions. The synthesis of polyguanamines through the reaction of diamines with dichlorotriazines is a well-established method in polymer chemistry. researchgate.net By analogy, a derivatized form of this compound could react with appropriate comonomers to form novel polyamides or polyimides. Such polymers could exhibit enhanced thermal stability and specific solubility properties conferred by the dichlorophenyl and phenethyl groups. Research into polymers containing related structures, such as poly(3-methylthiophene), has shown their utility in modifying electrodes, indicating potential applications in sensor technology. mdpi.com

Potential as an Intermediate for Functional Materials

The use of 3,4-dichloroaniline as a starting material for the synthesis of more complex, functional molecules is well-documented. scielo.br This establishes a strong precedent for the utility of this compound as a valuable intermediate.

A series of N-acylamino amides with biological activity were successfully synthesized from 3,4-dichloroaniline. scielo.br The process involved creating N-acylamino acids which then reacted with 3,4-dichloroaniline to form the final amide products with moderate to good yields. scielo.br Similarly, the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione from 3,4-dichloroaniline demonstrates its use in creating heterocyclic compounds. researchgate.net The N-phenethyl group in the target compound adds another layer of synthetic versatility and allows for the introduction of further functionality or the tuning of material properties like solubility and morphology. Furthermore, dihalogenated aromatic compounds are key starting materials for creating π-conjugated quinoidal molecules, which are emerging as important materials for optoelectronic applications. nih.gov

Table 2: Examples of Functional Materials Synthesized from 3,4-Dichloroaniline

| Product Class | Synthetic Method | Yield | Application Area | Source |

| N-Acylamino Amides | Amidation of N-acylamino acids with 3,4-dichloroaniline using TBTU/DIPEA. | 24-83% | Agrochemicals | scielo.br |

| Pyrrole-diones | Reaction with maleic anhydride (B1165640) under microwave irradiation. | ~70% | Heterocyclic Chemistry | researchgate.net |

| N-carboxamide Cu(II) Complex | Reaction with a diketone followed by complexation with a Cu(II) salt. | N/A | Coordination Chemistry | tubitak.gov.tr |

Investigation in Organic Photovoltaic Devices or Semiconductor Materials

Organic photovoltaic (OPV) devices rely on the interplay between electron-donating and electron-accepting organic semiconductor materials to convert sunlight into electricity. ucla.edu The design of these materials is critical, with a focus on tuning energy levels, absorption spectra, and morphology. ucla.edu

This compound could serve as a foundational building block for synthesizing novel donor or acceptor materials for OPVs. The electron-withdrawing dichloro-substituents can be used to lower the frontier molecular orbital (HOMO and LUMO) energy levels of a conjugated system, which is a key strategy in designing high-performance non-fullerene acceptors (NFAs). ucla.edu The N-phenethyl group can be modified to enhance solubility in environmentally benign solvents, a crucial step towards the industrial-scale production of OPVs. mdpi.com

While this specific compound has not been reported in OPV devices, the strategy of using halogenated building blocks is common. For instance, a perhalogenated thiophene (B33073) derivative has been successfully used as a solid additive to optimize the morphology of the active layer in high-efficiency solar cells, boosting performance significantly. bohrium.com N-annulated perylene (B46583) diimide dyes, another class of materials, have been developed into excellent NFAs, achieving high power conversion efficiencies. mdpi.com The synthesis of novel polymers from units like ester group-substituted thiophenes has also led to materials soluble in non-halogenated solvents with power conversion efficiencies exceeding 14%. mdpi.com These examples highlight the potential pathway for converting a simple molecule like this compound into a sophisticated component for next-generation organic electronics.

Role of N Phenethylaniline Scaffolds in Pharmaceutical Research Non Clinical Focus

Chemical Synthesis of Diverse N-Phenethylaniline Analogues for Research Libraries

The construction of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology research. The N-phenethylaniline scaffold lends itself readily to combinatorial and parallel synthesis approaches, enabling the generation of a multitude of analogues for screening and further investigation. The synthesis of derivatives based on the 3,4-dichloroaniline (B118046) core can be achieved through several established synthetic routes.

A common strategy involves the reductive amination of a phenethylamine (B48288) derivative with a 3,4-dichlorophenyl-containing carbonyl compound or, conversely, the reaction of 3,4-dichloroaniline with a phenethyl-containing electrophile. For instance, the reaction of 3,4-dichloroaniline with a suitably substituted phenethyl bromide or mesylate under basic conditions can yield a library of N-phenethylaniline analogues.

Another versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. In this context, 3,4-dichloroaniline can be coupled with a variety of substituted phenethylamines to generate a diverse set of products. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a powerful tool for library synthesis.

Furthermore, derivatization of a core N-phenethylaniline structure can expand library diversity. For example, a new N-carboxamide compound, N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl) propanamide, was synthesized through the reaction of dibenzoylaceticacid-N-carboxyethylamide and 3,4-dichloroaniline tubitak.gov.trresearchgate.net. This derivative can then be further modified. For instance, it has been reacted with a copper salt to produce its Cu(II) complex, demonstrating the potential for creating organometallic derivatives tubitak.gov.trresearchgate.net.

The synthesis of diverse libraries allows researchers to systematically explore the impact of various substituents on the molecular properties of the N-phenethylaniline scaffold.

Table 1: Representative Synthetic Strategies for N-Phenethylaniline Analogue Libraries

| Reaction Type | Reactant 1 | Reactant 2 | General Product Structure | Key Features |

| Reductive Amination | Phenethylamine Derivative | 3,4-Dichlorobenzaldehyde | 3,4-Dichloro-N-(phenethyl)aniline | Straightforward, uses common reagents |

| Nucleophilic Substitution | 3,4-Dichloroaniline | Phenethyl Bromide | 3,4-Dichloro-N-(phenethyl)aniline | Good for specific analogue synthesis |

| Buchwald-Hartwig Amination | 3,4-Dichlorobromobenzene | Phenethylamine | 3,4-Dichloro-N-(phenethyl)aniline | High functional group tolerance, good yields |

| Amide Coupling | 3,4-Dichloroaniline | Substituted Phenylacetic Acid | N-(3,4-dichlorophenyl)-2-phenylethanamide | Creates amide-linked analogues |

Structure-Activity Relationship (SAR) Studies Focusing on Molecular Interactions with Chemical Targets (excluding biological activity/efficacy)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its interactions with a target. For the N-phenethylaniline scaffold, SAR studies can elucidate the key structural features required for optimal binding to a specific protein or enzyme, independent of the ultimate biological outcome. These studies often involve the systematic modification of the scaffold and the evaluation of how these changes affect molecular interactions.

While direct SAR studies on 3,4-Dichloro-N-phenethylaniline are not extensively reported in the public domain, we can infer potential interaction patterns from related structures. For instance, molecular docking studies of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against the enzyme monoamine oxidase-B (MAO-B) provide insights into the types of interactions that dichlorinated phenyl rings can form within a binding pocket asiapharmaceutics.info. These studies suggest that the halogen substituents can participate in halogen bonding and hydrophobic interactions, which can significantly contribute to binding affinity asiapharmaceutics.info.

In the context of this compound, SAR studies would likely focus on:

The position and nature of substituents on the phenethyl ring: Modifications to this ring could influence hydrophobic interactions and van der Waals contacts with the target protein.

The substitution pattern on the aniline (B41778) ring: The 3,4-dichloro substitution is a key feature. Moving these chlorine atoms or replacing them with other halogens (e.g., fluorine, bromine) or other electron-withdrawing or -donating groups would systematically probe the electronic and steric requirements of the binding site.

The nature of the linker: The ethylamine (B1201723) linker could be shortened, lengthened, or made more rigid to explore the optimal distance and orientation between the two aromatic rings.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools in these SAR studies. They can predict binding modes and affinities, helping to rationalize experimental findings and guide the design of new analogues with improved molecular interaction profiles.

Table 2: Hypothetical SAR Exploration of the this compound Scaffold

| Modification Area | Example Modifications | Potential Impact on Molecular Interactions |

| Phenethyl Ring | -OH, -OCH3, -F at various positions | Alteration of hydrogen bonding and hydrophobic interactions |

| Aniline Ring | 3,5-dichloro, 2,4-dichloro, 3-chloro-4-fluoro | Probing the role of halogen bonding and electronic effects |

| Ethylamine Linker | Propylamine, aminomethyl, cyclopropyl (B3062369) linker | Modifying conformational flexibility and spatial orientation |

Development of Chemical Probes and Tool Compounds Based on the Scaffold

A chemical probe is a small molecule that interacts with a specific biological target and can be used to study its function in a cellular or in vivo context. The N-phenethylaniline scaffold, with its tunable properties, represents a promising starting point for the development of such probes. A well-designed chemical probe should exhibit high potency and selectivity for its target.

The development of a chemical probe from the this compound scaffold would involve an iterative process of design, synthesis, and evaluation. Initial hits from library screening would be optimized to enhance their affinity and selectivity for the target of interest. This optimization process often involves the SAR studies described in the previous section.

Key features that make the N-phenethylaniline scaffold suitable for chemical probe development include:

Modularity: The distinct phenethyl and aniline moieties can be independently modified to fine-tune binding properties.

"Drug-like" properties: The scaffold generally possesses good physicochemical properties, which are important for cell permeability and other characteristics of a useful probe.

Potential for functionalization: The scaffold can be readily appended with reporter tags, such as fluorescent dyes or biotin, to enable visualization or pull-down experiments. This is crucial for studying the localization and interaction partners of the target protein.

While specific chemical probes based on this compound are not widely documented, the principles of probe development are well-established. The goal is to create a highly selective tool compound that can be used to interrogate a specific biochemical pathway or protein function without causing off-target effects.

Mechanistic Investigations of Interactions with Biochemical Systems (e.g., enzyme binding mechanisms)

Understanding the precise mechanism by which a small molecule interacts with its biochemical target is a central goal of chemical biology. For N-phenethylaniline derivatives, this involves characterizing the binding mode and the specific non-covalent interactions that stabilize the ligand-protein complex.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how a ligand like this compound fits into the binding site of an enzyme or receptor. These structural biology methods can reveal key hydrogen bonds, hydrophobic interactions, and, importantly for this compound, potential halogen bonds between the chlorine atoms and electron-rich residues in the protein.

Molecular docking studies, as mentioned earlier, can complement experimental data by predicting the binding orientation and calculating the binding energy. For example, in a study of 1,3,4-thiadiazole (B1197879) derivatives containing a 2,4-dichlorobenzamide (B1293658) fragment, molecular docking revealed specific hydrogen bonding and hydrophobic interactions with the active site of dihydrofolate reductase mdpi.com. Similar interactions would be expected to play a crucial role in the binding of this compound to its targets.

Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the thermodynamics and kinetics of binding, respectively. These methods provide valuable data on the affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering a deeper understanding of the driving forces behind binding.

By combining these computational and experimental approaches, researchers can build a comprehensive picture of the molecular interactions governing the recognition of N-phenethylaniline analogues by their biochemical targets. This knowledge is not only academically important but also crucial for the rational design of more potent and selective molecules.

Advanced Analytical Techniques for 3,4 Dichloro N Phenethylaniline

Chromatographic Separation Techniques

Chromatography is a cornerstone of chemical analysis, enabling the separation of components from a mixture. The choice of technique depends on the analyte's physicochemical properties, such as volatility, polarity, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like 3,4-Dichloro-N-phenethylaniline. Developing a robust HPLC method involves the systematic optimization of several key parameters to achieve efficient separation with good peak shape and resolution.

For N-substituted anilines, reversed-phase HPLC (RP-HPLC) is the most common approach. thermofisher.comresearchgate.net In this mode, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). rsc.orgnih.gov

Method development for this compound would proceed by:

Column Selection : A C18 column is a standard starting point, offering excellent retention and selectivity for a wide range of medium-polarity organic molecules.

Mobile Phase Selection : A gradient elution is often preferred over isocratic elution for analyzing mixtures with varying polarities, which is common in synthesis products. A typical gradient might start with a higher percentage of aqueous phase and ramp up to a high percentage of organic modifier (e.g., acetonitrile) to elute more strongly retained components. rsc.org

Detector Selection : A UV detector is standard for aromatic compounds, with the detection wavelength set to a λmax of the analyte for maximum sensitivity. For this compound, this would likely be in the 200-260 nm range. For higher sensitivity and selectivity, a fluorescence detector can be used if the molecule is naturally fluorescent or derivatized with a fluorogenic reagent. researchgate.net

Optimization : Fine-tuning of the mobile phase pH, buffer concentration, gradient slope, and column temperature is performed to achieve optimal separation, peak symmetry, and analysis time.

Table 1: Illustrative HPLC Method Parameters for Analysis of Substituted Anilines

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for nonpolar to medium-polarity analytes. nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps to protonate silanols and improve peak shape. | | Elution | Gradient | Allows for the separation of compounds with a range of polarities in a single run. | | Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. | | Column Temp. | 25-30 °C | Controls retention time and viscosity; can improve peak shape. | | Detector | UV at 254 nm | Aromatic rings strongly absorb UV light, providing good sensitivity. | | Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com For this compound, its suitability depends on its volatility and thermal stability. While many anilines are amenable to GC analysis, their polarity can lead to poor peak shapes (tailing) on standard nonpolar columns. thermofisher.comchromatographyonline.com

Key considerations for GC analysis include:

Volatility : The phenethyl group increases the molecular weight and boiling point compared to simpler anilines, which may require higher oven temperatures.

Thermal Stability : The compound must be stable at the temperatures used in the injector and column. Degradation can lead to inaccurate quantification and the appearance of spurious peaks.

Column Choice : A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often a good compromise, providing a balance of interactions for separating a range of analytes.

Derivatization : To improve volatility and reduce peak tailing, anilines can be derivatized (e.g., via acylation) prior to analysis. However, this adds a step to sample preparation and is often avoided if direct analysis is feasible. thermofisher.com

Detector : A Flame Ionization Detector (FID) provides general-purpose, sensitive detection for organic compounds. For higher selectivity for nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is highly effective and can reduce interferences from the sample matrix. epa.gov

Table 2: Typical GC Starting Conditions for Aniline (B41778) Derivatives

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm) | A common, robust, and versatile non-polar to mid-polarity column. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas to move analytes through the column. |

| Inlet Temperature | 250-280 °C | Must be high enough to ensure rapid vaporization without causing thermal degradation. |

| Oven Program | Start at 100°C, ramp 10-15°C/min to 280-300°C | A temperature program is essential to separate analytes with different boiling points. mdpi.com |

| Detector | FID or NPD | FID for general organic compounds; NPD for selective detection of nitrogenous compounds. epa.gov |

| Detector Temp. | 300 °C | Must be higher than the final oven temperature to prevent condensation. |

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic chemistry for qualitative monitoring. researchgate.net It is ideal for tracking the progress of the synthesis of this compound from its precursors (e.g., 3,4-dichloroaniline (B118046) and a phenethyl halide or equivalent).

The process involves:

Spotting : A TLC plate (typically silica (B1680970) gel) is spotted with the starting materials, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org

Development : The plate is placed in a sealed chamber containing a shallow pool of a solvent system (eluent). The eluent, often a mixture like ethyl acetate (B1210297) and hexane, travels up the plate by capillary action. acs.org

Visualization : After development, the separated spots are visualized. Since aromatic compounds like anilines are often UV-active, they can be seen under a UV lamp (254 nm). acs.org Alternatively, chemical stains (e.g., potassium permanganate (B83412) or p-anisaldehyde) can be used. epfl.ch

By comparing the spots, a chemist can determine if the starting material has been consumed and a new product has formed. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a given eluent system and helps in identification and purity assessment. TLC is also invaluable for determining the optimal solvent system for purification by column chromatography. researchgate.net

Table 3: Example of TLC for Monitoring a Synthesis Reaction

| Lane on TLC Plate | Sample Spotted | Purpose |

|---|---|---|

| 1 (Reference) | Starting Material (e.g., 3,4-dichloroaniline) | To provide the reference Rf value for the reactant. |

| 2 (Co-spot) | Starting Material + Reaction Mixture | To confirm if the spot in the reaction mix is identical to the starting material. libretexts.org |

| 3 (Reaction) | Aliquot from the reaction vessel | To observe the consumption of the reactant and the formation of the product. |

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org SFC bridges the gap between gas and liquid chromatography, offering unique advantages. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC. youtube.comyoutube.com

For a compound like this compound, SFC offers:

Speed : Analysis times are often significantly shorter than with HPLC, typically in the range of minutes. youtube.com

Orthogonal Selectivity : As a normal-phase technique, SFC provides different selectivity compared to RP-HPLC, which can be advantageous for separating closely related impurities.

"Green" Chemistry : SFC drastically reduces the consumption of organic solvents, replacing them primarily with environmentally benign CO₂.

Chiral Separations : SFC is a leading technique for the separation of enantiomers, often providing superior results to HPLC. wikipedia.orgnih.gov If this compound were part of a chiral synthesis, SFC would be a powerful tool for analysis and purification.

The mobile phase in SFC usually consists of CO₂ mixed with a small amount of an organic modifier, such as methanol or ethanol, to increase solvent strength and improve peak shape.

Table 4: Comparison of Key Features of SFC and HPLC

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | Liquid (e.g., Water, Acetonitrile) |

| Typical Mode | Normal Phase | Primarily Reversed Phase |

| Analysis Speed | Very Fast | Moderate to Fast |

| Solvent Consumption | Low | High |

| Pressure | High | High |

| Primary Application | Chiral and achiral separations, purification | Routine analysis, QC, purification |

Coupled Analytical Systems

Coupling a separation technique with a powerful detection method like mass spectrometry provides a two-dimensional analysis that offers unparalleled specificity and sensitivity.

For unequivocal identification, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the definitive techniques. They combine the separating power of chromatography with the mass-analyzing capability of a mass spectrometer, which provides information about the molecular weight and structure of the analyte. d-nb.infonih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the separated compounds eluting from the GC column are introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is commonly used, which bombards the molecule with high-energy electrons, causing fragmentation. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," which can be compared against spectral libraries for confident identification. mdpi.comepa.gov For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of the benzyl (B1604629) group, cleavage of the C-N bond, and other structural features.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for compounds that are not suitable for GC, such as those that are non-volatile or thermally unstable. d-nb.info It is arguably the most powerful and versatile analytical tool for a wide range of organic molecules. The eluent from the HPLC column is passed into an interface that vaporizes the solvent and ionizes the analyte. Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, preserving the molecular weight information. d-nb.info Tandem mass spectrometry (MS/MS) can then be used to fragment the selected molecular ion, providing structural information similar to GC-MS but with more control. nih.gov

Table 5: Summary of Coupled Mass Spectrometry Systems for Analysis

| Technique | Ionization Method | Information Obtained | Best Suited For |

|---|---|---|---|